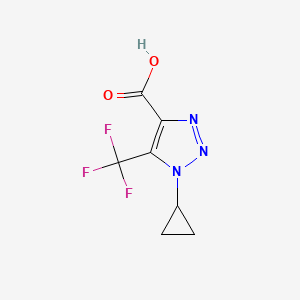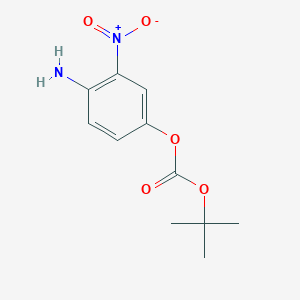
N,N-dimethyl-4-oxopiperidine-1-carboxamide
Descripción general
Descripción
“N,N-dimethyl-4-oxopiperidine-1-carboxamide” is a chemical compound with the CAS Number: 648895-43-6 . It has a molecular weight of 170.21 . The IUPAC name for this compound is N,N-dimethyl-4-oxo-1-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 50-52 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
DNA Interaction and Antitumor Potential
N,N-dimethyl-4-oxopiperidine-1-carboxamide and its analogs demonstrate notable interactions with DNA, influencing cytotoxicity and antitumor activity. These compounds, including variants like N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, have been studied for their ability to bind to DNA, causing DNA breaks and potentially inhibiting RNA synthesis. This interaction is believed to be crucial in their antitumor properties, as they can induce chromatin lesions characteristic of topoisomerase II-blocking drugs (Pastwa et al., 1998), (Shukla et al., 2006).
Molecular Structure and DNA Binding
The molecular structures of certain derivatives, such as N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, have been determined to assess their interaction with DNA. The flexibility in their molecular structure suggests an energetically feasible model for DNA binding, which is crucial for their potential as anti-cancer agents (Hudson et al., 1987).
Drug Metabolism and Derivatives
The metabolism of these compounds, such as the transformation of acridine carboxamide to acridone derivatives, is an important aspect of their pharmacological profile. Studies have investigated how alterations to the side chain affect the metabolic pathways and the formation of active metabolites, contributing to their effectiveness as antitumor agents (Robertson et al., 1991).
Synthesis and Pharmaceutical Application
Efforts in synthesizing derivatives of this compound, like N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), have been pursued due to their potential therapeutic uses, particularly in activating specific receptors in mammalian neurons (Setterholm et al., 2015).
In Vivo and In Vitro Studies
Extensive in vivo and in vitro studies have been conducted to understand the drug's efficacy against various cancer cell lines and tumors. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has shown promise in trials for its DNA-intercalating properties and cytotoxic action against solid tumors (McCrystal et al., 1999), (Baguley et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N,N-dimethyl-4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQDWOQZMASJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40800783 | |
| Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648895-43-6 | |
| Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)







![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)

